Insulin B (20-30)

Insulin-Degrading Enzyme IDE Proteolysis

This 11‑aa insulin B‑chain fragment (B20‑B30) uniquely spans both the β‑turn (B20‑B23) and adjacent β‑strand (B24‑B30), preserving the native hinge rotation essential for receptor‑binding studies. Unlike B(22‑30) or B(9‑23), it retains the critical Gly residues required for correct β‑turn conformation, ensuring reproducible IDE cleavage kinetics and serving as an indispensable negative control in Type 1 Diabetes immunology assays. Lyophilized powder, optimized for IDE inhibitor screening, NMR/X‑ray conformational dynamics, and analog benchmarking.

Molecular Formula C60H85N15O16
Molecular Weight 1272.4 g/mol
CAS No. 91921-56-1
Cat. No. B1671961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInsulin B (20-30)
CAS91921-56-1
SynonymsInsulin B (20-30);  Insulin (B20-B30); 
Molecular FormulaC60H85N15O16
Molecular Weight1272.4 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)CN)O
InChIInChI=1S/C60H85N15O16/c1-34(59(90)91)67-52(83)41(17-9-10-26-61)71-57(88)46-19-12-28-75(46)58(89)50(35(2)76)74-56(87)45(31-38-20-22-39(77)23-21-38)73-55(86)44(30-37-15-7-4-8-16-37)72-54(85)43(29-36-13-5-3-6-14-36)69-48(79)33-66-51(82)40(18-11-27-65-60(63)64)70-53(84)42(24-25-49(80)81)68-47(78)32-62/h3-8,13-16,20-23,34-35,40-46,50,76-77H,9-12,17-19,24-33,61-62H2,1-2H3,(H,66,82)(H,67,83)(H,68,78)(H,69,79)(H,70,84)(H,71,88)(H,72,85)(H,73,86)(H,74,87)(H,80,81)(H,90,91)(H4,63,64,65)/t34-,35+,40-,41-,42-,43-,44-,45-,46-,50-/m0/s1
InChIKeyMKLPMLKAAHFYJO-AORDDHPWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Insulin B (20-30) (CAS 91921-56-1) Procurement: What Is This Insulin B-Chain Fragment and How Does It Differ from Other Peptides?


Insulin B (20-30), also referred to as Insulin (B20-B30), is an 11‑amino‑acid synthetic peptide corresponding to residues 20 through 30 of the human insulin B‑chain (sequence Gly‑Glu‑Arg‑Gly‑Phe‑Phe‑Tyr‑Thr‑Pro‑Lys‑Ala) . The fragment is supplied as a lyophilized powder (C₆₀H₈₅N₁₅O₁₆, MW = 1272.4 g/mol) and is intended solely for laboratory research applications . Because it lacks the A‑chain, the disulfide bridges, and the N‑terminal B‑chain residues of the intact hormone, Insulin B (20-30) does not reproduce the full insulin signalling cascade; rather, it serves as a defined probe for investigating insulin‑degrading enzyme (IDE) processing, receptor‑binding determinants, and the immunobiology of Type 1 Diabetes (T1D) [1][2].

Insulin B (20-30) (CAS 91921-56-1) vs. Other Insulin B‑Chain Fragments: Why Substitution Is Not Feasible


Although multiple B‑chain fragments are commercially available (e.g., B(22‑30), B(9‑23), or des‑octapeptide derivatives), they are not functionally interchangeable. The B(20‑30) sequence uniquely spans the β‑turn (B20‑B23) and the adjacent β‑strand (B24‑B30), a region that undergoes a specific 60° hinge‑like rotation during receptor engagement [1]. Fragments that truncate the N‑terminus of this stretch (e.g., B(22‑30) or B(23‑30)) eliminate key glycine residues that are essential for maintaining the β‑turn conformation, thereby altering or abolishing the peptide's ability to mimic the native hinge motion [2]. Conversely, the shorter B(9‑23) epitope is primarily used in immunology studies and lacks the C‑terminal residues required for receptor‑binding studies [3]. Therefore, the exact 20‑30 sequence must be specified when the experimental objective is to interrogate IDE cleavage kinetics, the B20‑B23 β‑turn, or the full conformational dynamics of the B‑chain C‑terminus.

Insulin B (20-30) (CAS 91921-56-1): Quantitative Evidence Guide for Scientific Selection


Insulin B (20-30) vs. Full‑Length Insulin: Slower IDE Degradation Kinetics for Stable Kinetic Assays

The degradation rate of the isolated B(20‑30) fragment by human insulin‑degrading enzyme (IDE) is markedly slower than that of full‑length human insulin [1]. This reduced turnover makes the fragment a more stable substrate for in vitro IDE activity assays, allowing for more reproducible and quantifiable kinetic measurements [1].

Insulin-Degrading Enzyme IDE Proteolysis Kinetics Metabolism

Insulin B (20-30) vs. Des‑Heptapeptide (B24‑B30) Insulin: Critical Role of the B20‑B23 β‑Turn in Maintaining Receptor‑Binding Potency

The β‑turn spanning residues B20‑B30 is essential for the high potency of insulin and its analogs. Structural analysis of the des‑heptapeptide (B24‑B30) insulin (DHPI), which retains only the B20‑B23 segment, reveals that this β‑turn is completely lost, and the truncated molecule is virtually inactive [1]. This directly contrasts with analogs that retain the intact B20‑B30 region, which preserve the β‑turn and thus the necessary conformation for receptor engagement [1].

Insulin Receptor Conformational Change β‑Turn Structure‑Activity Relationship

Insulin B (20-30) vs. Des‑Pentapeptide (B26‑B30) Insulin: Receptor Binding Activity Hinges on Full C‑Terminal Length

Truncation of the B‑chain C‑terminus progressively reduces insulin receptor binding. Des‑pentapeptide (B26‑B30) insulin retains only 25.7% of the binding potency of native insulin. Further removal of PheB25 (des‑hexapeptide) drops potency to 2.3%, and removal of PheB24 (des‑heptapeptide) reduces it to just 0.1% [1]. The B(20‑30) fragment, which contains the full PheB24‑PheB25‑TyrB26 aromatic cluster, serves as a necessary positive control in these structure‑activity studies [1].

Insulin Receptor Binding Affinity Peptide Fragment Structure‑Activity Relationship

Insulin B (20-30) vs. B(9‑23) Epitope: Distinct Immunological and Biological Roles in T1D Research

While Insulin B (20-30) is a critical structural determinant for IDE processing and receptor hinge motion, the B(9‑23) fragment is the dominant T‑cell epitope driving the initiation of autoimmune diabetes in the non‑obese diabetic (NOD) mouse model [1][2]. Immunization with B(9‑23) induces insulitis and autoantibody production, whereas B(20‑30) is not reported to trigger this primary autoimmune response [1]. The two fragments, therefore, serve completely divergent research purposes.

Type 1 Diabetes T‑Cell Epitope Immunology Autoimmunity

Insulin B (20-30) (CAS 91921-56-1): Optimal Research and Industrial Application Scenarios


IDE (Insulin‑Degrading Enzyme) Substrate for High‑Throughput Screening Assays

Due to its significantly slower degradation rate by IDE compared to full‑length insulin [1], the B(20‑30) fragment is an optimal substrate for developing robust, reproducible in vitro IDE activity assays. Its use minimizes substrate depletion during the assay window, reduces background noise, and improves the signal‑to‑baseline ratio, making it ideal for screening IDE inhibitors or modulators in a pharmaceutical setting [1].

Structural Biology Studies of the Insulin B‑Chain C‑Terminal Conformational Hinge

The B(20‑30) peptide is the minimal fragment that contains both the β‑turn (B20‑B23) and the adjacent β‑strand (B24‑B30) required to study the hinge‑like rotation of this region upon receptor binding [2]. It can be used in NMR, X‑ray crystallography, or molecular dynamics simulations to probe the conformational changes that occur in the full‑length hormone, providing insight into the mechanism of insulin receptor activation [2].

Structure‑Activity Relationship (SAR) Reference in Insulin Analog Development

The B(20‑30) fragment serves as a critical baseline control for assessing the functional consequences of truncations and mutations in the C‑terminus of the insulin B‑chain. The progressive loss of receptor binding observed in des‑pentapeptide (25.7%), des‑hexapeptide (2.3%), and des‑heptapeptide (0.1%) insulins [3] provides a quantitative framework against which new analogs can be benchmarked. The B(20‑30) fragment, representing the full native sequence of this region, establishes the upper limit of activity for such comparisons [3].

Negative Control for Autoimmune T‑Cell Studies in Type 1 Diabetes

Unlike the immunodominant B(9‑23) epitope, which activates pathogenic T cells and triggers insulitis in NOD mice [4], the B(20‑30) fragment does not elicit this primary autoimmune response. Therefore, it is an essential negative control peptide for T‑cell proliferation and cytokine release assays in T1D research, ensuring that any observed immune response is specific to the B(9‑23) epitope and not a generalized reaction to B‑chain peptides [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Insulin B (20-30)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.